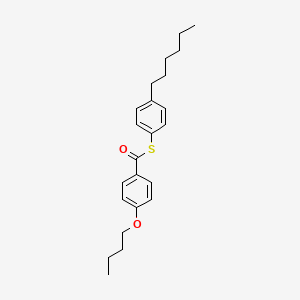
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate: It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a butoxybenzene carbothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-hexylphenyl thiol in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its ability to undergo oxidation and reduction makes it a useful tool in redox biology studies.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate exerts its effects is primarily through its ability to undergo redox reactions. The sulfur atom in the carbothioate group can participate in oxidation-reduction cycles, influencing the compound’s reactivity and interactions with other molecules. Molecular targets may include enzymes and proteins that are sensitive to redox changes, potentially affecting their function and activity.
Comparación Con Compuestos Similares
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
Comparison: Compared to these similar compounds, S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical properties. The hexyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for applications requiring specific molecular interactions.
Propiedades
Número CAS |
64409-00-3 |
|---|---|
Fórmula molecular |
C23H30O2S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
S-(4-hexylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-8-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clave InChI |
VUMFXASQEAIEQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


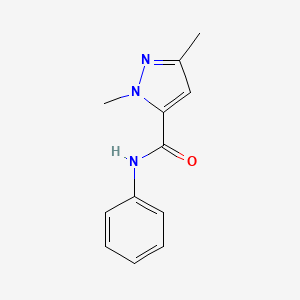
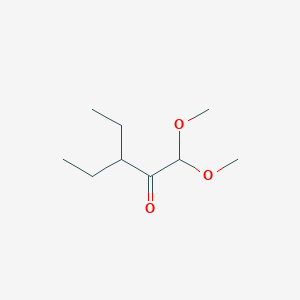
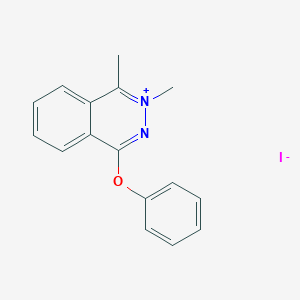

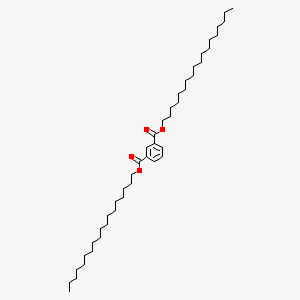

![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
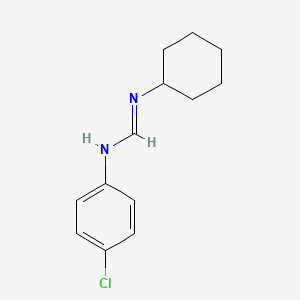
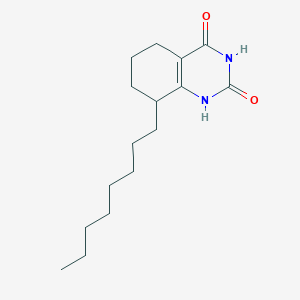
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
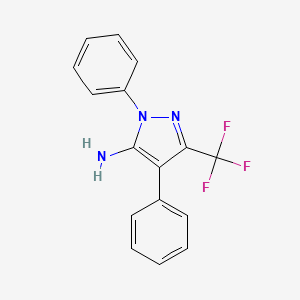
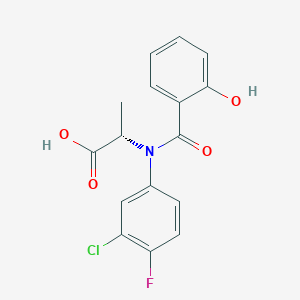
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)

